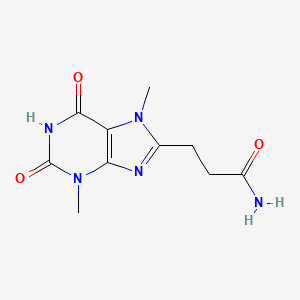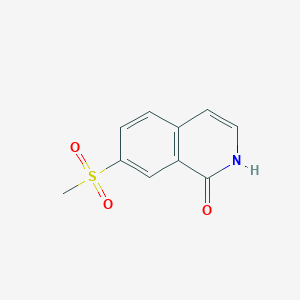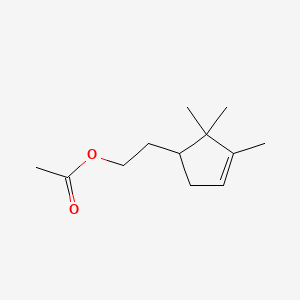
Phosphoro(thiocyanatidic) acid, thio-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphoro(thiocyanatidic) acid, thio-, diethyl ester can be synthesized through the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This reaction leads to the formation of O,O’-dialkyl thiophosphate anion, which then reacts with the alkyl halides to produce the desired compound . Another method involves the one-pot reaction of alkyl halides with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and solvent-free conditions is particularly advantageous in industrial settings due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoro(thiocyanatidic) acid, thio-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates.
Reduction: It can be reduced to form phosphorothioates with different substituents.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, triethylamine, sulfur, and acidic alumina. The reactions are typically carried out under solvent-free conditions using microwave irradiation to enhance the reaction rate and yield .
Major Products
The major products formed from these reactions include various phosphorothioates, which are of interest due to their biological and industrial applications .
Applications De Recherche Scientifique
Phosphoro(thiocyanatidic) acid, thio-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a chemotherapeutic agent.
Industry: It is used in the production of pesticides and other industrial chemicals
Mécanisme D'action
The mechanism of action of phosphoro(thiocyanatidic) acid, thio-, diethyl ester involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This interaction can disrupt various biochemical pathways, leading to its potential use as a chemotherapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiols and Thioethers: These compounds, such as ethanethiol and dimethyl sulfide, also contain sulfur atoms and exhibit similar chemical reactivity.
Uniqueness
This compound is unique due to the presence of both phosphorus and sulfur atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to other thioesters and thiols .
Propriétés
Numéro CAS |
26190-34-1 |
|---|---|
Formule moléculaire |
C5H10NO2PS2 |
Poids moléculaire |
211.2 g/mol |
Nom IUPAC |
diethoxy-isothiocyanato-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H10NO2PS2/c1-3-7-9(11,6-5-10)8-4-2/h3-4H2,1-2H3 |
Clé InChI |
QIXNLESENCPOSX-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(N=C=S)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




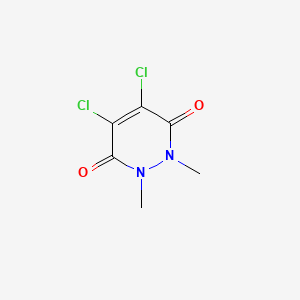
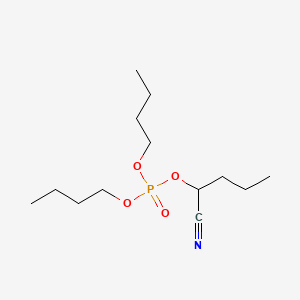
![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13756472.png)

![N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide](/img/structure/B13756488.png)

![5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid](/img/structure/B13756502.png)
